4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
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Overview
Description
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C13H17BrN2O3. It is characterized by the presence of a bromine atom, a cyclohexyl group, a methoxy group, and a nitro group attached to an aniline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of an appropriate aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom. The cyclohexyl group is then introduced through a substitution reaction, and finally, the methoxy group is added via methylation .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclohexyl-2-nitroaniline: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
4-Bromo-5-methoxy-2-nitroaniline: Lacks the cyclohexyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methoxy group can influence its electronic properties and reactivity .
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-19-13-8-11(12(16(17)18)7-10(13)14)15-9-5-3-2-4-6-9/h7-9,15H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKWZYROYEDKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742901 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-51-0 |
Source
|
Record name | Benzenamine, 4-bromo-N-cyclohexyl-5-methoxy-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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